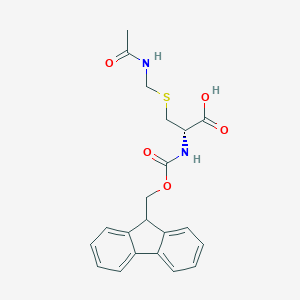

Fmoc-D-Cys(Acm)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMYOORPUGPKAP-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168300-88-7 | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(acetyl-aminomethyl)-D-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-D-Cys(Acm)-OH

Introduction: N-α-(9-Fluorenylmethyloxycarbonyl)-S-(acetamidomethyl)-D-cysteine, commonly abbreviated as Fmoc-D-Cys(Acm)-OH, is a pivotal amino acid derivative employed in Solid-Phase Peptide Synthesis (SPPS). Its significance lies in the strategic use of the acetamidomethyl (Acm) group for the protection of the cysteine thiol side-chain. The Acm group exhibits remarkable stability under the standard basic conditions used for Fmoc group removal and the acidic conditions for peptide cleavage from the resin. This orthogonal stability is crucial for the synthesis of complex peptides, particularly those requiring the regioselective formation of multiple disulfide bonds, which are often essential for the correct three-dimensional structure and biological activity of therapeutic peptides and proteins.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers and professionals in peptide chemistry and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white powder utilized as a fundamental building block in peptide synthesis. Its key physicochemical properties are summarized below.

| Property | Value | References |

| CAS Number | 168300-88-7 | [3][4] |

| Molecular Formula | C₂₁H₂₂N₂O₅S | [3][4] |

| Molecular Weight | 414.47 g/mol | [5] |

| Appearance | White to slight yellow/beige powder | |

| Melting Point | 143-145 °C | |

| Purity (HPLC) | ≥97.0% | |

| Enantiomeric Purity | ≥99.5% | |

| Storage Temperature | 2-30°C | |

| Synonyms | Fmoc-S-acetamidomethyl-D-cysteine, N-α-Fmoc-S-acetamidomethyl-D-cysteine | [3] |

Role in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS.[6] The synthesis cycle involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The N-terminal Fmoc group is removed with a mild base (e.g., piperidine), and the next Fmoc-amino acid is coupled to the newly exposed amine. The Acm group's stability to both acidic and basic conditions allows the peptide chain to be elongated and subsequently cleaved from the resin while the cysteine thiol remains protected.[1][6]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in peptide synthesis.

This protocol outlines the removal of the temporary N-terminal Fmoc protecting group during SPPS.

-

Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.

-

Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Reaction: Agitate the mixture at room temperature for 5-10 minutes.[7]

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next coupling step.

This is a common method for the simultaneous removal of Acm groups and the formation of a disulfide bridge.[8][9]

-

Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or aqueous methanol at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.

-

Iodine Addition: Add a solution of iodine (I₂) (5-10 fold molar excess per Acm group) in the same solvent dropwise while stirring vigorously.[10]

-

Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 30-120 minutes).

-

Quenching: Quench the excess iodine by adding 1 M aqueous sodium thiosulfate or ascorbic acid dropwise until the yellow color of the solution disappears.

-

Purification: Purify the resulting cyclic peptide by reverse-phase HPLC.

RP-HPLC is the standard method for assessing the chemical purity of this compound and the resulting peptides.[11]

-

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[11]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[11]

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[11]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV absorbance at 220 nm (peptide bond) and 265 nm (Fmoc group).[11]

-

Sample Preparation: Dissolve the sample in a mixture of the mobile phases at a concentration of approximately 1 mg/mL.[11]

Orthogonal Protection Strategy

The utility of this compound is best exemplified by its role in an orthogonal protection scheme. Different classes of protecting groups can be selectively removed by specific reagents without affecting the others, enabling complex chemical manipulations such as regioselective disulfide bond formation.[2][12]

Analytical Characterization Summary

The identity and purity of this compound are confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Results | References |

| RP-HPLC | A major peak with purity ≥97-99%. | [11] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (m/z ~415.1 for [M+H]⁺). | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) | Characteristic peaks corresponding to the protons of the Fmoc, acetamidomethyl, and cysteine moieties. | [1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O (urethane and carboxylic acid), and aromatic C-H bonds. | [1] |

Safety and Handling

This compound is classified with specific hazard statements and requires careful handling.

-

Hazard Statements:

-

Precautions:

-

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[13] Recommended storage is between 2-30°C.

-

Conclusion: this compound is an indispensable tool for modern peptide synthesis. Its well-defined chemical properties, particularly the stability of the Acm protecting group, provide chemists with the flexibility needed to construct intricate peptides with high fidelity. The orthogonal nature of the Acm group is fundamental to strategies for creating specific disulfide bridges, a common requirement for biologically active peptides. A thorough understanding of its characteristics and the associated experimental protocols, as detailed in this guide, is paramount for its effective use in research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(acetyl-aminomethyl)-D-cysteine | C21H22N2O5S | CID 7018818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Fmoc-D-Cys(Acm)-OH: Structure, Function, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-D-S-acetamidomethyl-cysteine, commonly abbreviated as Fmoc-D-Cys(Acm)-OH, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique structural characteristics, particularly the orthogonal protection of the thiol group, make it an indispensable tool for the synthesis of complex peptides, including those with multiple disulfide bridges, which are critical for the structure and function of many biologically active peptides. This guide provides a comprehensive overview of the structure, function, and key applications of this compound, with a focus on quantitative data and detailed experimental protocols.

Structure and Chemical Properties

This compound is a derivative of the non-proteinogenic amino acid D-cysteine. Its structure is characterized by three key functional moieties: the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group, the C-terminal carboxylic acid, and the acetamidomethyl (Acm) protected thiol group on the side chain.

The Fmoc group serves as a temporary protecting group for the α-amino group. It is stable under acidic conditions but can be readily cleaved by a secondary amine, typically piperidine, allowing for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus.

The Acm group provides semi-permanent protection for the thiol side chain of D-cysteine. This protection is crucial as the free thiol is highly reactive and can undergo premature oxidation to form disulfide bonds. The Acm group is stable to the mildly basic conditions used for Fmoc deprotection and the strongly acidic conditions (e.g., trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the solid support. This orthogonality allows for the selective deprotection of the thiol group at a later stage, enabling precise control over disulfide bond formation.[1]

The carboxylic acid group at the C-terminus allows for the coupling of the amino acid to the N-terminus of a growing peptide chain or to a solid support resin at the start of SPPS.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₂N₂O₅S | [2][3][4] |

| Molecular Weight | 414.5 g/mol | [2][3] |

| CAS Number | 168300-88-7 | [2][3][5] |

| Appearance | White to off-white powder | |

| Melting Point | 143-145 °C | |

| Purity (HPLC) | ≥ 97.0% | |

| Enantiomeric Purity | ≥ 99.5% |

Function in Peptide Synthesis

The primary function of this compound is to serve as a protected D-cysteine building block in Fmoc-based SPPS. Its use is particularly critical in the synthesis of peptides containing disulfide bridges, which are essential for maintaining the correct three-dimensional structure and biological activity of many therapeutic peptides and proteins.[6][7]

Orthogonal Protection Strategy

The Acm protecting group is a cornerstone of orthogonal protection strategies in peptide synthesis.[7] It allows for the selective deprotection of the cysteine thiol group without affecting other protecting groups on the peptide or the linkage to the solid support. This is particularly valuable in the synthesis of peptides with multiple disulfide bonds, where different cysteine residues can be protected with groups of varying lability (e.g., Trityl (Trt), t-Butyl (tBu)), allowing for sequential and regioselective disulfide bond formation.[7]

The following diagram illustrates the concept of an orthogonal protection strategy in the synthesis of a peptide with two disulfide bonds.

Caption: Orthogonal strategy for bicyclic peptide synthesis.

Experimental Protocols

The following sections provide detailed, generalized protocols for the use of this compound in SPPS. Researchers should optimize these protocols for their specific peptide sequence and synthesis scale.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence via automated or manual SPPS is outlined below.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Coupling of this compound

This protocol describes a common method for coupling this compound to the deprotected N-terminus of the growing peptide chain on the solid support.

Materials:

-

This compound

-

Peptidyl-resin (with free N-terminal amine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

Protocol (based on a 0.1 mmol synthesis scale):

-

Preparation of Coupling Solution:

-

Dissolve this compound (0.4 mmol, 4 eq.) and Oxyma Pure (0.4 mmol, 4 eq.) in DMF.

-

Add DIC (0.4 mmol, 4 eq.) to the solution.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the swollen and deprotected peptidyl-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

After the coupling is complete, drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 10 mL) to remove excess reagents and byproducts.

-

A Kaiser test can be performed to confirm the completion of the coupling reaction.

Cleavage and Deprotection of the Peptide

This protocol outlines the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, while leaving the Acm group intact.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Protocol:

-

Preparation of Cleavage Cocktail:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.[7]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

-

Centrifuge the mixture to pellet the crude peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying:

-

Dry the peptide pellet under vacuum to obtain the crude peptide with the Acm group intact.[7]

-

Acm Group Removal and Disulfide Bond Formation

The Acm group can be selectively removed to allow for disulfide bond formation. The most common method is oxidative cleavage with iodine.[8][9]

Materials:

-

Acm-protected peptide

-

Methanol (MeOH) or Acetonitrile (MeCN)

-

Water

-

Iodine (I₂)

Protocol (for solution-phase cyclization):

-

Peptide Dissolution:

-

Dissolve the crude peptide in an aqueous solvent mixture (e.g., 50% MeOH in water) at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.

-

-

Iodine Treatment:

-

Prepare a stock solution of iodine in MeOH.

-

Add the iodine solution dropwise to the stirring peptide solution until a persistent yellow-brown color is observed.[10]

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

-

Quenching:

-

Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow-brown color disappears.

-

-

Purification:

-

Purify the cyclized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable reagent in various areas of research and drug development:

-

Synthesis of Disulfide-Rich Peptides: It is instrumental in the synthesis of complex peptides like conotoxins, which are neurotoxic peptides with multiple disulfide bonds that are being investigated as leads for novel therapeutics.[7]

-

Development of Peptide-Based Therapeutics: Many therapeutic peptides require cyclization via disulfide bonds to enhance their stability, bioavailability, and target specificity.[1]

-

Generation of Peptide Libraries: this compound facilitates the high-throughput synthesis of cyclic peptide libraries for drug screening and structure-activity relationship (SAR) studies.[1]

Conclusion

This compound is a sophisticated and essential tool in the field of peptide chemistry. Its role in enabling controlled and regioselective disulfide bond formation through an orthogonal protection strategy has significantly advanced the synthesis of complex and biologically important peptides. A thorough understanding of its properties and the experimental protocols for its use is crucial for researchers and scientists working in peptide synthesis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(acetyl-aminomethyl)-D-cysteine | C21H22N2O5S | CID 7018818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. linkpeptide.com [linkpeptide.com]

- 5. This compound CAS#: 168300-88-7 [amp.chemicalbook.com]

- 6. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

The Role of the Acetamidomethyl (Acm) Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the acetamidomethyl (Acm) protecting group's role in modern peptide synthesis. It details its application, stability, and the various methods for its removal, with a focus on its utility in complex peptide synthesis, particularly for the regioselective formation of multiple disulfide bonds.

Introduction to the Acm Protecting Group

The acetamidomethyl (Acm) group is a crucial tool for the protection of the thiol side chain of cysteine residues in peptide synthesis.[1] Its primary value lies in its remarkable stability under the standard conditions of both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS).[2][3] The Acm group is resistant to the repetitive piperidine treatments used for Fmoc group removal and to the final trifluoroacetic acid (TFA) cleavage cocktail used to deprotect other side-chain protecting groups and release the peptide from the resin.[2][4]

This stability allows for the synthesis and purification of a fully assembled, Acm-protected peptide, after which the Acm group can be selectively removed to either form a disulfide bond or yield a free thiol for further modification.[2][4] This orthogonality is paramount in the synthesis of complex peptides with multiple, specific disulfide bridges, which are critical for the structural integrity and biological activity of many therapeutic peptides and proteins like conotoxins.[4][5][6]

Orthogonal Protection Strategies for Multi-Disulfide Peptides

The synthesis of peptides containing more than one disulfide bond requires an orthogonal protection strategy, where different cysteine protecting groups are used that can be removed selectively under distinct conditions.[7][8] The Acm group is a cornerstone of such strategies, often paired with acid-labile groups like trityl (Trt) or 4-methoxytrityl (Mmt).[4]

A typical strategy for a two-disulfide-bond peptide involves:

-

Synthesizing the peptide with two cysteine residues protected by an acid-labile group (e.g., Trt) and two others protected by Acm.

-

Selectively removing the Trt groups on-resin using a dilute acid treatment.

-

Forming the first disulfide bond on-resin via oxidation.

-

Cleaving the peptide from the resin with TFA, which removes all other side-chain protecting groups but leaves the Acm groups intact.

-

Purifying the mono-disulfide, Acm-protected peptide.

-

Removing the Acm groups and forming the second disulfide bond in solution using a specific deprotection reagent (e.g., iodine).[4]

This regioselective approach ensures the correct pairing of cysteine residues, preventing the formation of misfolded and inactive isomers.[4]

Acm Deprotection Methodologies

The selective removal of the Acm group is a critical step. The choice of reagent depends on whether the desired outcome is a free thiol or the direct formation of a disulfide bond, as well as the presence of other sensitive residues in the peptide sequence.[1]

Data Presentation: Comparison of Acm Deprotection Methods

| Reagent(s) | Typical Conditions | Outcome | Key Considerations & Potential Side Reactions |

| Iodine (I₂) ** | 10-50 fold excess I₂ in solvents like 40% aq. acetic acid, methanol, or DCM. Reaction time: 40-60 min.[1][7] | Direct disulfide bond formation.[1] | Can cause iodination of sensitive residues like Tyrosine and Histidine.[1] The reaction rate is highly solvent-dependent.[9] |

| Mercury(II) Acetate (Hg(OAc)₂) ** | 1.0-10 eq. Hg(OAc)₂ per Acm group at pH 4.0 in aq. acetic acid for 1-5 hours, followed by treatment with β-mercaptoethanol.[1] | Formation of the free thiol.[1] | Highly toxic; requires careful handling and disposal of mercury waste.[1] Can also remove S-t-Butyl and S-trityl groups.[1] |

| Silver(I) Salts (AgBF₄ or AgOTf) | 20-100 eq. of silver salt per Acm group in cold TFA with a scavenger (e.g., anisole) for 1.5-2 hours, followed by DTT treatment.[1] | Formation of the free thiol.[1] | Toxic heavy metal reagents.[1] Requires subsequent treatment with DTT to remove silver ions and generate the free thiol.[9] |

| N-Chlorosuccinimide (NCS) | 3 equivalents of NCS in DMF, two treatments of 3.5 minutes each (on-resin).[1] | Direct disulfide bond formation.[10][11] | Rapid and efficient method, especially for on-resin cyclization.[1][10] Compatible with Trt-protected cysteines.[10][12] |

| 2,2'-dithiobis(5-nitropyridine) (DTNP) | 5-15 eq. DTNP in TFA with thioanisole as a scavenger. Incubation for ~12 hours.[9] | Forms a Cys-S-(5-nitropyridyl) mixed disulfide, which is then reduced to a free thiol with DTT.[9] | Milder, non-oxidative conditions. Useful under acidic conditions.[9] |

| Palladium (Pd) Complexes | Palladium-based catalysts like PdCl₂.[3][13] | Formation of the free thiol.[3] | Offers a milder alternative to heavy metals, but quenching of the catalyst is required.[3][13] |

| Copper(II) Sulfate (CuSO₄) & 1,2-aminothiols | CuSO₄ and a 1,2-aminothiol under aerobic conditions.[14][15] | Direct disulfide bond formation.[14][15] | A newer method for oxidative deprotection.[14] |

Detailed Experimental Protocols

Protocol 1: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation

This protocol is suitable for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond in solution.[1]

Materials:

-

Acm-protected peptide, lyophilized

-

Solvent: 40% aqueous acetic acid or aqueous methanol

-

Iodine (I₂) solution (e.g., 0.1 M in methanol or 40% acetic acid)[4]

-

Quenching solution: 1 M aqueous ascorbic acid or sodium thiosulfate[4]

-

Reverse-phase HPLC for monitoring and purification

Procedure:

-

Dissolve the Acm-protected peptide in the chosen solvent (e.g., 40% aqueous acetic acid) to a concentration of 10⁻³ to 10⁻⁴ M.[1]

-

Slowly add the iodine solution dropwise while stirring until a persistent yellow-brown color is observed, indicating an excess of iodine.[4]

-

Continue stirring at room temperature and monitor the reaction progress by HPLC. The reaction is typically complete within 60-120 minutes.[4][7]

-

Quench the excess iodine by adding the ascorbic acid solution dropwise until the yellow color disappears.[1][4]

-

Dilute the reaction mixture with water and purify the cyclic peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: On-Resin Acm Deprotection using N-Chlorosuccinimide (NCS)

This protocol provides a rapid and efficient method for on-resin disulfide bond formation.[1][10]

Materials:

-

Peptidyl-resin containing two Cys(Acm) residues (e.g., 0.05 mmol)

-

N-Chlorosuccinimide (NCS)

-

Dimethylformamide (DMF)

-

Standard SPPS washing solvents (e.g., DCM)

Procedure:

-

Swell the peptidyl-resin in DMF in a reaction vessel.[1]

-

Prepare a solution of NCS (3 equivalents relative to the resin loading) in DMF.

-

Add the NCS solution to the resin and agitate the mixture for 3.5 minutes.[1]

-

Drain the reaction solution.

-

Repeat the NCS treatment one more time for 3.5 minutes to ensure complete reaction.[1]

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).[4]

-

The resin is now ready for cleavage of the peptide, which will be released with the newly formed disulfide bond.

Protocol 3: Deprotection to Yield a Free Thiol using Mercury(II) Acetate

This protocol results in the formation of a free thiol, which can be used for subsequent conjugation or ligation reactions. Caution: Mercury compounds are highly toxic and must be handled with extreme care in a fume hood, with proper personal protective equipment and waste disposal procedures.

Materials:

-

Acm-protected peptide

-

10% aqueous acetic acid

-

Mercury(II) acetate (Hg(OAc)₂)

-

β-mercaptoethanol

-

Centrifuge and HPLC for purification

Procedure:

-

Dissolve the Acm-protected peptide in 10% aqueous acetic acid (to a concentration of 5-10 mg/mL).

-

Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.

-

Add mercury(II) acetate (1.0 equivalent per Acm group) and readjust the pH to 4.0 if necessary.[1]

-

Stir the mixture gently at room temperature for 1 hour.[1]

-

Add β-mercaptoethanol (20 equivalents per Acm group) to precipitate the mercury and leave the mixture to stand for 5 hours.

-

Remove the precipitate by centrifugation.

-

Desalt and purify the supernatant containing the free thiol peptide by HPLC.

Logical and Mechanistic Workflows

Visualizing the processes involved in utilizing the Acm protecting group can clarify the strategic decisions made during peptide synthesis.

On-Resin vs. Solution-Phase Oxidation

The final Acm deprotection and oxidation step can be performed either on the solid support (on-resin) or after the peptide has been cleaved and purified (in solution). The choice depends on the peptide's sequence, solubility, and the desired purity of the final product.

Mechanism of DTNP-Mediated Deprotection

The deprotection of Cys(Acm) by 2,2'-dithiobis(5-nitropyridine) (DTNP) under acidic conditions proceeds via a two-stage mechanism, resulting in a stable, activated intermediate that can be readily converted to a free thiol.

Conclusion

The acetamidomethyl (Acm) protecting group is an indispensable component of modern peptide chemistry.[1][16] Its stability to standard SPPS conditions combined with the variety of methods available for its selective removal makes it exceptionally versatile.[1][10][13] The strategic use of Acm in orthogonal protection schemes enables the reliable and regioselective synthesis of complex peptides with multiple disulfide bonds, a critical capability for the development of new peptide-based therapeutics.[4][17] The choice of deprotection method must be carefully considered based on the peptide's properties and the desired synthetic outcome, balancing factors like efficiency, potential side reactions, and reagent toxicity.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. biotage.com [biotage.com]

- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 14. Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Fmoc-D-Cys(Acm)-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-D-Cys(Acm)-OH, a critical building block in modern peptide synthesis. The document details its chemical properties, its application in Solid-Phase Peptide Synthesis (SPPS), and protocols for the strategic removal of the acetamidomethyl (Acm) protecting group to facilitate disulfide bond formation.

Core Properties of this compound

This compound, with the IUPAC name N-α-(9-Fluorenylmethyloxycarbonyl)-S-(acetamidomethyl)-D-cysteine, is a widely used derivative for the introduction of D-cysteine residues in peptide chains. Its key physicochemical properties are summarized below.

| Property | Value | References |

| CAS Number | 168300-88-7 | [1][2][3][4] |

| Molecular Weight | 414.47 g/mol | [1][3][4] |

| Molecular Formula | C₂₁H₂₂N₂O₅S | [1][2][3] |

| Appearance | White to off-white powder | [3][4] |

| Melting Point | 143-145 °C | [3][4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for the synthesis of complex peptides, particularly those containing multiple disulfide bridges. The Acm group provides orthogonal protection to the cysteine thiol, meaning it is stable under the conditions used for the removal of the N-terminal Fmoc group (piperidine) and most acid-labile side-chain protecting groups (e.g., using trifluoroacetic acid).[2] This stability allows for the assembly of the full peptide chain while the cysteine thiol remains protected, preventing unwanted side reactions.

The strategic advantage of the Acm group lies in its selective removal after the peptide chain has been assembled and cleaved from the resin. This enables controlled, regioselective formation of disulfide bonds, which is crucial for the correct folding and biological activity of many therapeutic peptides, such as conotoxins.[1]

General Fmoc-SPPS Workflow

The synthesis of a peptide using this compound follows the standard iterative cycle of Fmoc-SPPS. The general workflow is depicted below.

Experimental Protocols

Protocol 1: Incorporation of this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

1. Resin Preparation:

-

Swell the resin (e.g., Rink Amide resin for C-terminally amidated peptides) in N,N-dimethylformamide (DMF) for 1-2 hours.[2]

2. N-terminal Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.[2]

-

Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.[2]

3. Amino Acid Coupling:

-

Prepare the coupling solution by dissolving this compound (3-4 equivalents), an activator such as HCTU (3-4 equivalents), and a base like DIPEA (6-8 equivalents) in DMF.[1][2]

-

Add the coupling solution to the deprotected resin and agitate for 2-4 hours at room temperature.[2]

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[2]

-

Wash the resin with DMF (5 times) and DCM (3 times).[2]

4. Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection while Retaining the Acm Group

This protocol describes the cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups, leaving the Acm group intact.

1. Final Fmoc Deprotection:

-

After the final amino acid is coupled, remove the terminal Fmoc group as described in Protocol 1, step 2.

2. Resin Preparation for Cleavage:

-

Wash the final peptidyl-resin with DCM and dry it under vacuum.[1]

3. Cleavage from Resin:

-

Prepare a cleavage cocktail. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5). TIS (triisopropylsilane) acts as a scavenger to prevent side reactions.[5]

-

Add the cleavage cocktail to the dried resin and stir the mixture at room temperature for 2.5-3 hours.[1]

-

Filter the resin and collect the TFA solution containing the peptide.

4. Peptide Precipitation and Isolation:

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.[1]

-

Centrifuge the mixture to pellet the crude peptide and decant the ether.[1]

-

Dry the crude peptide pellet under vacuum. The resulting peptide will have the Acm group intact on the D-cysteine residue(s).

Protocol 3: Acm Group Removal and Disulfide Bond Formation

The Acm group is typically removed post-purification of the linear peptide. The most common method involves iodine-mediated oxidative cyclization.[6]

1. Peptide Dissolution:

-

Dissolve the purified Acm-protected peptide in a solvent mixture, such as 40% aqueous acetic acid, to a final peptide concentration of 10⁻³ to 10⁻⁴ M. Dilute conditions favor intramolecular disulfide bond formation.[5][7]

2. Iodine-Mediated Oxidation:

-

Prepare a solution of iodine (25 to 50-fold molar excess over the peptide) in a suitable solvent like methanol or 40% acetic acid.[5][7]

-

Add the iodine solution dropwise to the stirring peptide solution. The reaction progress can be monitored by the persistence of the yellow iodine color.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours.

3. Quenching and Purification:

-

Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

-

Purify the cyclized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

The process of Acm cleavage and disulfide bond formation is illustrated in the following diagram.

References

solubility and stability of Fmoc-D-Cys(Acm)-OH

An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Cys(Acm)-OH

Introduction

N-α-Fmoc-S-acetamidomethyl-D-cysteine, commonly abbreviated as this compound, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). As a derivative of the non-natural D-cysteine enantiomer, it is incorporated into peptide sequences to modulate biological activity, enhance proteolytic resistance, and control three-dimensional conformation. The strategic utility of this reagent is primarily centered on its dual-protection scheme. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the acetamidomethyl (Acm) group offers semi-permanent protection of the thiol side-chain.

The Acm group's stability to the standard conditions of Fmoc-SPPS—namely, repetitive basic treatments for Fmoc removal and strong acidic cocktails for final cleavage from the resin—makes it an essential tool for orthogonal protection strategies.[1] This allows for the regioselective formation of multiple disulfide bridges, a critical step in the synthesis of complex peptides and proteins where correct folding is paramount for biological function.[1][2] This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering quantitative data, detailed experimental protocols, and key chemical workflows to aid researchers in its effective application.

Physicochemical Properties

This compound is a white to off-white powder under standard laboratory conditions. Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₂N₂O₅S | [3] |

| Molecular Weight | 414.47 g/mol | [3][4] |

| CAS Number | 168300-88-7 | [4][5] |

| Appearance | White to slight yellow or beige powder | [3] |

| Melting Point | 143-145 °C | [6] |

| Purity (HPLC) | Typically ≥97.0% | [6] |

Solubility Profile

The solubility of Fmoc-amino acids is a critical parameter in SPPS, as poor solubility can lead to inefficient coupling reactions, resulting in deletion sequences and impure final products.[7][8] this compound generally exhibits good solubility in the polar aprotic solvents favored in peptide synthesis.

| Solvent | Type | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | The most common solvent for SPPS. Should be amine-free to prevent premature Fmoc deprotection.[9][10] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | Often exhibits higher solvating power than DMF but may lead to greater decomposition of Fmoc-amino acids over time.[9][10][11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | An excellent solvent, often used as an additive to enhance the solubility of difficult sequences.[7][11] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderately Soluble | Less commonly used for coupling in Fmoc chemistry as it is less efficient at solvating peptide chains.[9] |

| Water | Polar Protic | Sparingly Soluble | The hydrophobic nature of the Fmoc group significantly limits solubility in aqueous solutions.[8] |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Primarily used in HPLC mobile phases for purification rather than as a coupling solvent.[9] |

Factors Influencing Solubility:

-

Aggregation: The planar, aromatic Fmoc group can cause molecules to self-assemble through π-π stacking, which reduces overall solubility.[11] Physical disruption methods such as vortexing or sonication can help break up these aggregates.[11]

-

Temperature: Gently warming the solvent (e.g., to 37°C) can increase solubility, but prolonged heating should be avoided to prevent potential degradation.[11]

-

Solvent Purity: The presence of impurities, particularly water or amines in DMF, can negatively impact both solubility and stability.[9]

Stability Profile

The stability of both the Fmoc and Acm protecting groups under various conditions is fundamental to the successful synthesis of the target peptide.

Chemical Stability

| Condition | Reagent(s) | Fmoc Group Stability | Acm Group Stability | Purpose in SPPS |

| Standard Basic | 20-40% Piperidine in DMF | Labile | Stable [1][2] | N-α-Fmoc deprotection |

| Standard Acidic | 95% TFA, Scavengers (e.g., TIS, H₂O) | Stable [8] | Generally Stable [3][12] | Cleavage from resin & side-chain deprotection |

| Acm Deprotection | Iodine (I₂), Hg(OAc)₂, Ag(I) salts | Stable | Labile [3][13] | Post-cleavage thiol deprotection for disulfide formation |

Degradation Pathways and Side Reactions

While generally robust, this compound can be susceptible to several side reactions:

-

Partial Acm Lability in Acid: Although considered stable, the Acm group can be partially removed during prolonged exposure to strong TFA cocktails. This can lead to unintended disulfide bond formation or alkylation of other residues like tyrosine.[14] The inclusion of scavengers can help suppress these side reactions.[14]

-

Racemization: Cysteine residues are particularly prone to racemization (conversion from D- to L-enantiomer, or vice-versa) during the base-catalyzed coupling step.[15] The Acm protecting group is known to reduce the extent of racemization compared to the more common Trityl (Trt) group.[15][16] To minimize this side reaction, it is advisable to use coupling additives like HOBt and avoid prolonged pre-activation times.[15]

-

Acm Group Migration: During deprotection of the Acm group with heavy metal salts like Hg(II) or Tl(III), a side reaction involving the migration of the Acm moiety from the sulfur atom to the hydroxyl group of nearby serine or threonine residues (S→O shift) has been observed.[17]

-

Aspartimide Formation: When coupling an Fmoc-Asp(OtBu)-OH residue to a peptide chain with an N-terminal Cys(Acm), the sequence becomes susceptible to base-catalyzed aspartimide formation.[16]

Experimental Protocols

The following sections provide detailed methodologies for determining the key parameters of solubility and stability in a laboratory setting.

Protocol 1: Quantitative Solubility Determination by HPLC

This protocol outlines a general method for determining the solubility of this compound in a given solvent.[7][8]

Materials:

-

This compound

-

High-purity solvent of interest (e.g., DMF, NMP)

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution: Accurately weigh an excess amount of this compound (e.g., 100 mg) into a sealed vial. Add a precise volume of the test solvent (e.g., 1.0 mL).

-

Equilibration: Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium.

-

Separation of Solid: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the HPLC calibration curve. Filter the final diluted sample through a 0.22 µm syringe filter.

-

HPLC Analysis:

-

Generate a calibration curve by injecting standard solutions of this compound of known concentrations.

-

Inject the diluted sample into the HPLC system. A typical method uses a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA.

-

Monitor the elution at a wavelength of 265 nm or 301 nm.[8]

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility, typically expressed in mg/mL or M.

Protocol 2: Stability Assessment under Fmoc Deprotection Conditions

This protocol assesses the stability of the Acm group and the kinetics of Fmoc group removal in a standard deprotection solution.

Materials:

-

This compound

-

Deprotection Solution: 20% (v/v) piperidine in high-purity DMF.[18]

-

Quenching Solution: 1% (v/v) TFA in DMF.

-

HPLC system as described in Protocol 1.

Procedure:

-

Reaction Setup: Prepare a stock solution of this compound in DMF (e.g., 10 mg/mL). In a reaction vial, add a known volume of the deprotection solution.

-

Initiation: To initiate the reaction, add a small volume of the this compound stock solution to the deprotection solution to achieve a final concentration of ~1 mg/mL. Start a timer immediately.

-

Time-Course Sampling: At predetermined time points (e.g., 0, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing the quenching solution. This neutralizes the piperidine and stops the deprotection reaction.

-

HPLC Analysis: Analyze each quenched time-point sample by HPLC.

-

Data Analysis: Quantify the peak area of the remaining this compound at each time point. Plot the percentage of remaining starting material against time to determine the rate of Fmoc deprotection. Concurrently, monitor for the appearance of the deprotected product (H-D-Cys(Acm)-OH) and the absence of any degradation peaks related to the Acm group.

Visualizations of Key Workflows

Diagrams generated using Graphviz provide clear visual representations of experimental and logical processes involving this compound.

Caption: Experimental workflow for determining quantitative solubility.

Caption: Chemical stability and orthogonality of protecting groups in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 3. Fmoc-Cys(Acm)-OH Novabiochem 86060-81-3 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. This compound Novabiochem 168300-88-7 [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. bachem.com [bachem.com]

- 17. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Synthesis of Fmoc-D-Cys(Acm)-OH for Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-α-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-D-cysteine (Fmoc-D-Cys(Acm)-OH), a critical building block in Solid-Phase Peptide Synthesis (SPPS), particularly for the construction of complex peptides containing disulfide bridges. This document details the synthetic pathway, purification methods, and analytical characterization of this compound, and provides in-depth protocols for its use in SPPS, including orthogonal protection strategies and disulfide bond formation.

Introduction

This compound is an essential amino acid derivative for the synthesis of peptides where the controlled formation of disulfide bonds is required. The acetamidomethyl (Acm) group provides stable protection for the thiol side chain of cysteine, which is orthogonal to the base-labile Fmoc protecting group on the α-amino group and the acid-labile protecting groups commonly used for other amino acid side chains in SPPS.[1] This orthogonality is fundamental to the regioselective formation of multiple disulfide bonds in complex peptides, such as conotoxins and other therapeutic peptides. The Acm group is stable during the repetitive cycles of Fmoc deprotection (using a base like piperidine) and amino acid coupling in SPPS. It can be selectively removed under mild oxidative conditions, typically with iodine, either on the solid support or in solution, to facilitate the formation of a disulfide bridge.[2][3]

Synthesis of this compound

A robust and efficient one-pot synthesis method is commonly employed for the preparation of Fmoc-Cys(Acm)-OH, and this can be directly adapted for the D-enantiomer.[2] The synthesis involves two primary steps: the S-alkylation of D-cysteine with N-(hydroxymethyl)acetamide to form S-acetamidomethyl-D-cysteine, followed by the N-protection of the amino group with 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSU).[2]

Reaction Scheme

Caption: One-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from established methods for the L-enantiomer.[2]

Step 1: S-Alkylation

-

In a suitable reaction vessel, dissolve D-cysteine hydrochloride monohydrate and N-(hydroxymethyl)acetamide in deionized water.

-

Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.

-

Stir the reaction mixture at a controlled temperature of 0-10°C for 18-30 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: N-Fmoc Protection

-

To the aqueous solution of D-Cys(Acm)-OH from Step 1, add a solution of Fmoc-OSU in acetone.

-

Adjust the pH of the reaction mixture to a neutral or slightly alkaline range (pH 7-8) using a saturated sodium bicarbonate solution.

-

Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

-

Upon completion, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude this compound.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum.

Purification

High purity of this compound is crucial for successful peptide synthesis.[2] The crude product can be purified by the following methods:

-

Extraction: The crude product can be extracted from the aqueous reaction mixture using an organic solvent such as ethyl acetate. The organic layer is then washed with a brine solution to remove water-soluble impurities.[2]

-

Recrystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane, is an effective method for purifying the final product.

-

Flash Column Chromatography: For the removal of closely related impurities, flash column chromatography on silica gel can be employed. A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Parameter | Method | Typical Specification |

| Identity | Infrared (IR) Spectroscopy | Conforms to the reference spectrum. |

| ¹H NMR Spectroscopy | Characteristic peaks for Fmoc, Acm, and cysteine protons. | |

| ¹³C NMR Spectroscopy | Characteristic peaks for Fmoc, Acm, and cysteine carbons. | |

| Mass Spectrometry (MS) | Molecular weight of 414.47 g/mol . | |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥97.0% (area%). |

| Thin-Layer Chromatography (TLC) | ≥98%. | |

| Enantiomeric Purity | Chiral HPLC | ≥99.5%. |

| Physical Properties | Melting Point | 143-145 °C. |

| Appearance | White to off-white powder. |

Application of this compound in Solid-Phase Peptide Synthesis

This compound is a key reagent for the synthesis of peptides containing disulfide bonds, particularly when a specific disulfide connectivity is required. The Acm group's stability to the standard conditions of Fmoc-SPPS allows for a versatile orthogonal protection strategy.

Orthogonal Protection Strategy in SPPS

The core principle of an orthogonal protection strategy is the use of multiple protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of specific functional groups.[4] In the context of cysteine-containing peptides, this enables the stepwise formation of multiple disulfide bonds.

Caption: Orthogonal protection strategy in SPPS.

Experimental Protocol: SPPS of a Peptide Containing D-Cys(Acm)

This protocol outlines the manual synthesis of a model linear peptide on a Rink Amide resin.

1. Resin Preparation:

-

Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

2. Fmoc Deprotection:

-

Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin and agitate for 2-4 hours at room temperature.

-

The coupling of this compound follows the same procedure.

-

Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

4. Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage from Resin:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

-

Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times and dry under vacuum.

On-Resin and Solution-Phase Disulfide Bond Formation

The Acm group can be removed to form a disulfide bond either while the peptide is still attached to the resin (on-resin) or after cleavage (in solution).

On-Resin Cyclization:

-

After assembling the linear peptide, treat the peptidyl-resin with a solution of iodine in a suitable solvent (e.g., DMF or DCM).

-

Monitor the reaction by HPLC.

-

Quench the excess iodine with a solution of ascorbic acid.

-

Wash the resin and proceed with cleavage.

Solution-Phase Cyclization:

-

Dissolve the crude linear peptide containing Cys(Acm) residues in an aqueous solvent mixture (e.g., 50% acetonitrile/water or 50% acetic acid/water) at a high dilution (0.1-1 mg/mL) to favor intramolecular cyclization.

-

Slowly add a solution of iodine in methanol or ethanol dropwise to the stirring peptide solution until a faint, persistent yellow color is observed.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the excess iodine with ascorbic acid.

-

Purify the cyclic peptide by preparative HPLC.

Quantitative Data

The yield and purity of peptides synthesized using this compound can vary depending on the peptide sequence, coupling efficiency, and purification methods.

| Peptide Type | Orthogonal Groups Used | Overall Yield (%) | Purity (%) | Reference |

| Conotoxins (3 disulfide bonds) | Trt, Acm, Mob | 20–30 | >95 | |

| Model Peptide (2 disulfide bonds) | Trt, Acm | Not specified | >95 |

Note: The overall yield is highly dependent on the specific peptide sequence and the efficiency of each step in the synthesis and purification process.

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides requiring precise disulfide bond formation. Its stability to standard SPPS conditions and the selective removal of the Acm group under mild oxidative conditions make it a cornerstone of orthogonal protection strategies. A thorough understanding of its synthesis, purification, and application in SPPS, as detailed in this guide, is essential for researchers and drug development professionals aiming to produce high-quality, disulfide-rich peptides for therapeutic and research purposes.

References

A Technical Guide to High-Purity Fmoc-D-Cys(Acm)-OH for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Fmoc-D-Cys(Acm)-OH, a critical raw material in the solid-phase peptide synthesis (SPPS) of complex therapeutic peptides. The strategic use of this reagent is central to controlling the formation of disulfide bridges, a key determinant of the structure and biological activity of many peptide-based drugs. This document outlines commercial sources, comparative purity data, and essential experimental protocols for the quality assessment of this vital building block.

Commercial Suppliers and Purity Specifications

The selection of a reliable supplier for this compound is a critical first step in ensuring the successful synthesis of high-quality peptides. Purity is a key parameter, as impurities can lead to side reactions and the generation of difficult-to-remove peptidic impurities in the final product. The following table summarizes the specifications for this compound from several commercial suppliers.

| Supplier/Brand | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |

| Sigma-Aldrich (Novabiochem®) | This compound | 168300-88-7 | C₂₁H₂₂N₂O₅S | 414.47 | ≥97.0% (HPLC), ≥98% (TLC)[1] |

| Biotuva Life Sciences | This compound | 168300-88-7 | C₂₁H₂₂N₂O₅S | 414.48 | 97%[2] |

| LinkPeptide | This compound | 168300-88-7 | C₂₁H₂₂N₂O₅S | 414.5 | 95%[3] |

| Simson Pharma Limited | This compound | 168300-88-7 | C₂₁H₂₂N₂O₅S | 414.48 | Certificate of Analysis provided |

| Aapptec Peptides | This compound | 168300-88-7 | C₂₁H₂₂N₂O₅S | 414.5 | Not specified |

| Alkali Scientific | This compound | 168300-88-7 | C₂₁H₂₂N₂O₅S | 414.47 | Not specified |

Experimental Protocols

The quality of this compound can be assessed through a series of analytical and synthetic protocols. The following methodologies are provided as a guide for researchers to verify the identity, purity, and utility of this reagent.

Identity and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm.

-

Sample Preparation: Dissolve a small amount of this compound in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

-

Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak.

Synthesis of a Model Dipeptide to Assess Coupling Efficiency

This protocol provides a method to evaluate the performance of this compound in a standard peptide coupling reaction.

-

Resin Preparation: Start with a pre-loaded Wang resin with an amino acid (e.g., Fmoc-Gly-Wang resin).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the resin-bound amino acid. Wash the resin thoroughly with DMF.

-

Coupling Reaction:

-

Dissolve this compound (3 equivalents relative to resin loading) in DMF.

-

Add a coupling reagent such as HBTU (3 equivalents) and a base like diisopropylethylamine (DIEA) (6 equivalents).

-

Add the activated amino acid solution to the deprotected resin and shake at room temperature for 2 hours.

-

-

Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

-

Cleavage and Analysis: Cleave a small amount of the dipeptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Analyze the crude peptide by HPLC and mass spectrometry to confirm the successful coupling and the integrity of the this compound.

Oxidative Removal of the Acm Group and Disulfide Bond Formation

This protocol describes the deprotection of the acetamidomethyl (Acm) group and subsequent formation of a disulfide bond, a key application of this reagent.[4]

-

Peptide Preparation: The linear peptide containing one or more Cys(Acm) residues is synthesized and purified.

-

Reaction Setup: Dissolve the Acm-protected peptide in a suitable solvent mixture, such as aqueous acetic acid or methanol.

-

Iodine Treatment: Add a solution of iodine (typically 10-fold molar excess per Acm group) to the peptide solution. The reaction is monitored by HPLC.

-

Quenching: Once the reaction is complete, quench the excess iodine with an aqueous solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

-

Purification: The cyclic, disulfide-bridged peptide is purified by preparative reverse-phase HPLC.

Workflow and Pathway Diagrams

The following diagrams illustrate key processes related to the procurement and application of this compound.

Caption: Workflow for supplier qualification of this compound.

Caption: Pathway for regioselective disulfide bond formation.

References

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-D-Cys(Acm)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthogonal protection strategy centered on the use of N-α-Fmoc-S-acetamidomethyl-D-cysteine (Fmoc-D-Cys(Acm)-OH). This strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the precise and regioselective formation of disulfide bonds in complex peptides. Such control is critical for the synthesis of many therapeutic peptides and proteins where the specific disulfide connectivity dictates the final three-dimensional structure and biological activity.

The Core Principle of Orthogonal Protection

In peptide synthesis, an orthogonal protection strategy employs multiple classes of protecting groups, each of which can be selectively removed under specific chemical conditions without affecting the others.[1] This principle is fundamental to the controlled, stepwise assembly of amino acids and the precise formation of post-translational modifications like disulfide bridges.[1]

The strategy involving this compound leverages two key protecting groups with distinct lability profiles:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a temporary protecting group for the α-amino group of the amino acid.[2] It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[2][3] This base-lability allows for the sequential addition of amino acids to the growing peptide chain.[2]

-

Acm (acetamidomethyl) group: This is a semi-permanent protecting group for the thiol (-SH) side chain of cysteine.[4] The Acm group is stable to the mildly basic conditions used for Fmoc removal and the strongly acidic conditions (e.g., trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the solid support.[4][5] This stability ensures the cysteine's thiol group remains masked until its selective removal is desired.[6] The Acm group can be cleaved under specific oxidative conditions, most commonly with iodine, or by using heavy metal reagents like mercury(II) acetate.[4][7]

The orthogonality of the base-labile Fmoc group and the oxidation-labile Acm group allows for the synthesis of a full-length peptide, followed by the selective deprotection of the cysteine residues and the directed formation of disulfide bonds.[5][6] This is particularly crucial in the synthesis of peptides with multiple disulfide bridges, such as conotoxins, where incorrect pairing can lead to inactive or toxic compounds.[8][9]

Data Presentation

| Property | Value | Reference(s) |

| CAS Number | 86060-81-3 | |

| Molecular Formula | C₂₁H₂₂N₂O₅S | [7] |

| Molecular Weight | 414.47 g/mol | |

| Appearance | White to off-white powder | |

| Purity (HPLC) | ≥99.0% | |

| Solubility | Soluble in DMF | [2] |

| Fmoc Group Removal | 20% Piperidine in DMF | [2][5] |

| Acm Group Removal | Iodine, Hg(OAc)₂, Ag(I) salts, NCS | [4][7][10] |

| Acm Stability | Stable to TFA and piperidine | [4][5][11] |

| Reagent(s) | Typical Conditions | Outcome | Key Considerations | Reference(s) |

| Iodine (I₂) ** | 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DMF. Reaction time: 40-60 min. | Direct formation of a disulfide bond. | Can cause side reactions like iodination of tyrosine or oxidation of tryptophan and methionine residues.[12] The reaction rate is highly solvent-dependent.[4][13] | [2][4][14] |

| Mercury(II) Acetate (Hg(OAc)₂) ** | 1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol. | Formation of the free thiol. | Highly toxic and requires careful handling and disposal of mercury waste.[4] Can also remove S-t-Butyl and S-trityl groups.[4] | [4][7] |

| Silver(I) Salts (AgBF₄ or AgOTf) | 20 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5 hours, followed by treatment with dithiothreitol (DTT). | Formation of the free thiol. | Toxic heavy metal reagents.[4] Requires subsequent treatment to remove the silver ions. | [4] |

| N-Chlorosuccinimide (NCS) | 3 equivalents of NCS in DMF, two treatments of 3.5 minutes each on-resin. | Direct formation of a disulfide bond. | A rapid and efficient on-resin method.[4][15] Can be performed in the presence of other Cys protecting groups like Trt.[10][16] | [4][10][15][16] |

| Palladium(II) complexes | Palladium and diethyldithiocarbamate in aqueous media. | Direct formation of a disulfide bond. | Rapid (minutes) one-pot synthesis under mild, aqueous conditions. | [17] |

| Reagent | Concentration & Solvent | Typical Reaction Time | Key Considerations | Reference(s) |

| Piperidine | 20% (v/v) in DMF | 10-20 minutes total | The most common reagent. The dibenzofulvene-piperidine adduct must be thoroughly washed away. | [1][2][15] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2-10% in DMF | 2-5 minutes | A stronger, non-nucleophilic base leading to faster deprotection.[2] May increase risk of aspartimide formation.[18] | [2][18] |

Experimental Protocols

The following are generalized methodologies. Specific reaction times, equivalents, and washing steps may need to be optimized based on the peptide sequence and the solid support used.

This protocol outlines the standard Fmoc/tBu-based solid-phase synthesis of a linear peptide.[5][6]

-

Resin Preparation: Swell an appropriate resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30-60 minutes in a peptide synthesis vessel.[2][6]

-

First Amino Acid Coupling: If starting with a pre-loaded resin, proceed to step 3. Otherwise, couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.[2]

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[2]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (including this compound at the desired positions) (3-4 equivalents), a coupling agent (e.g., HCTU, 3-4 equivalents), and a base (e.g., DIEA, 6-8 equivalents) in DMF.[6][8]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 30-60 minutes at room temperature.[5]

-

Monitor the coupling reaction for completion (e.g., using a Kaiser test).

-

Drain the coupling solution and wash the resin with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 3 and 4 for each amino acid in the sequence.[18]

-

Final Fmoc Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 3.

-

Resin Washing and Drying: Wash the final peptidyl-resin with DMF, followed by a solvent like dichloromethane (DCM), and dry under vacuum.[8]

This method forms the disulfide bridge while the peptide is still attached to the solid support.

-

Resin Swelling: Swell the dried peptidyl-resin (from Protocol 1) in DMF for 30-60 minutes.

-

Iodine Treatment:

-

Prepare a solution of iodine (10 equivalents relative to the resin loading) in DMF.

-

Drain the DMF from the resin and add the iodine solution.

-

Agitate the mixture at room temperature for 1-2 hours.[19] Monitor the reaction progress by cleaving a small sample of resin and analyzing by HPLC/MS.

-

-

Washing:

-

Drain the iodine solution.

-

Wash the resin with DMF until the filtrate is colorless.

-

Wash with a solution of ascorbic acid or sodium thiosulfate in DMF to quench any remaining iodine.[2]

-

Wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

-

This is the most common method, performed after the peptide has been cleaved from the resin.

-

Peptide Cleavage:

-

Treat the dried peptidyl-resin (from Protocol 1) with a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours at room temperature.[5][6]

-

Filter the resin and collect the filtrate.

-

Precipitate the linear peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude linear peptide pellet under vacuum.[8]

-

-

Cyclization:

-

Dissolve the lyophilized linear peptide in a suitable solvent system (e.g., aqueous acetic acid or aqueous methanol) at a low concentration (0.1-1 mg/mL) to favor intramolecular over intermolecular cyclization.[2][4]

-

While stirring, add a solution of iodine (10 equivalents) in methanol dropwise until a persistent yellow color remains.[5]

-

Let the reaction proceed for 60-90 minutes, monitoring by HPLC/MS.[2]

-

-

Quenching and Purification:

Application in Regioselective Multi-Disulfide Bond Formation

A key application of this compound is in the synthesis of peptides with multiple, defined disulfide bridges. This requires a combination of orthogonal cysteine protecting groups. A common strategy for a two-disulfide bond peptide involves using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH.[8][20]

-

Cys(Trt) (Trityl): The Trt group is acid-labile and is removed during the standard TFA cleavage from the resin, yielding free thiols.[11]

-

Cys(Acm) (Acetamidomethyl): The Acm group remains intact during TFA cleavage.[11]

This differential stability allows for a two-step, regioselective disulfide bond formation process:

-

First Disulfide Bond: After TFA cleavage, the peptide is in solution with two free thiols (from the original Cys(Trt) residues) and two Acm-protected thiols. The free thiols are oxidized (e.g., by air oxidation at a slightly basic pH) to form the first disulfide bond.[8] The monocyclic intermediate is then purified.

-

Second Disulfide Bond: The purified intermediate, now containing two Cys(Acm) residues, is subjected to iodine-mediated oxidative cyclization (as in Protocol 3) to form the second, specific disulfide bond.[8]

Conclusion

The orthogonal protection strategy employing this compound is an indispensable tool in modern peptide chemistry. Its power lies in the differential stability of the Fmoc and Acm groups, which allows for the synthesis of complex linear peptides followed by the controlled, regioselective formation of one or more disulfide bonds.[9] This methodology is critical for accessing a wide range of biologically active peptides for research and drug development, ensuring that the final product adopts its correct, functional three-dimensional conformation. Careful selection of deprotection and oxidation conditions is paramount to achieving high yields and purity in the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. genscript.com [genscript.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 10. researchgate.net [researchgate.net]

- 11. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]